molecular formula C18H24N4O2S B14979587 N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14979587
M. Wt: 360.5 g/mol
InChI Key: XBVZSPOAKIOZAJ-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a piperidine moiety, and a methoxyphenyl group, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an intermediate compound containing a leaving group.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a methoxyphenyl boronic acid or halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiadiazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or piperidine moiety are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halides, boronic acids, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of a thiadiazole ring, piperidine moiety, and methoxyphenyl group, which confer distinct chemical and biological properties. Its specific structure allows for diverse applications and interactions with molecular targets that may not be achievable with similar compounds.

Properties

Molecular Formula

C18H24N4O2S

Molecular Weight

360.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C18H24N4O2S/c1-13-17(25-21-20-13)18(23)19-12-16(22-10-4-3-5-11-22)14-6-8-15(24-2)9-7-14/h6-9,16H,3-5,10-12H2,1-2H3,(H,19,23)

InChI Key

XBVZSPOAKIOZAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCC3

Origin of Product

United States

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